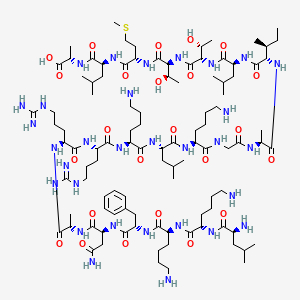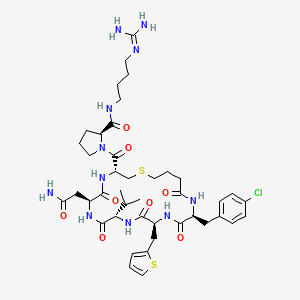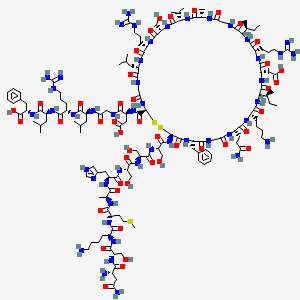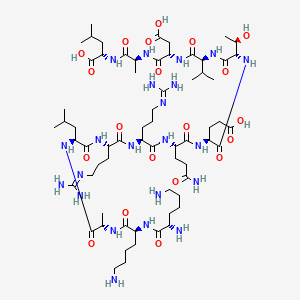
Collagen peptide III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Collagen peptide III is a bioactive compound derived from collagen, a major structural protein found in the extracellular matrix of various connective tissues. This compound is specifically derived from type III collagen, which is predominantly found in the skin, blood vessels, and internal organs. This peptide is known for its high bioavailability and ability to support skin health, wound healing, and tissue regeneration.
Mecanismo De Acción
Target of Action
Collagen Peptide III, a member of the collagen family, plays a pivotal role in maintaining tissue integrity and function . It is involved in physiological processes like wound healing, hemostasis, and pathological conditions such as fibrosis and cancer . The primary targets of this compound include cellular processes essential for its synthesis and maturation, such as translation regulation and microRNA activity . Enzymes involved in collagen modification, such as prolyl-hydroxylases or lysyl-oxidases, are also indirect therapeutic targets . Furthermore, this compound can inhibit the activities of dipeptidyl peptidase-4, angiotensin-converting enzyme, and hypoxia-inducible factor prolyl hydroxylase .
Mode of Action
This compound interacts with its targets to modulate various biological processes. For instance, it stimulates skin fibroblast growth, promotes hyaluronic acid production in fibroblasts, chondrocytes, and synovium cells, and induces the differentiation of osteoblasts, preadipocytes, myoblasts, chondrocytes, and T-helper cells . These interactions result in changes in cellular behavior and phenotype, contributing to the compound’s therapeutic effects .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the regulation of cellular processes essential for collagen synthesis and maturation . It also influences the activity of enzymes involved in collagen modification . Moreover, it plays a role in neuronal maturation, circuit formation, axon guidance, and synaptogenesis in the brain .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its bioavailability and absorption by the body. Collagen peptides are derived from collagen through a process called enzymatic hydrolysis, which breaks down the large collagen molecules into smaller peptides . This process results in collagen peptides with a low molecular weight, making them highly bioavailable and easily absorbed by the body .
Result of Action
The action of this compound leads to various molecular and cellular effects. It enhances skin hydration, elasticity, and firmness, reducing the appearance of wrinkles and fine lines . It also stimulates skin fibroblast growth, promotes hyaluronic acid production in fibroblasts, chondrocytes, and synovium cells, and induces the differentiation of osteoblasts, preadipocytes, myoblasts, chondrocytes, and T-helper cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, changes in the structure and/or deposition of collagen can impact cellular signaling and tissue biomechanics in the brain, which in turn can alter cellular responses . Furthermore, the enzymatic process of collagen hydrolysis, which results in collagen peptides, can be influenced by environmental conditions .
Análisis Bioquímico
Biochemical Properties
Collagen Peptide III exhibits powerful biological performance, interacting with various enzymes, proteins, and other biomolecules . It has a multi-hierarchical structure and can be processed into various forms such as fibrils, scaffolds, membranes, microspheres, hydrogels, and sponges for use in specific applications . The interaction between this compound and cells is mediated by its specific peptide repeat unit and triple helix structure . It regulates cell adhesion, proliferation, differentiation, and signal response by binding to specific receptors such as integrins, glycoproteins, and proteoglycan receptors .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can facilitate basal biological behaviors of human skin fibroblasts, such as adhesion, proliferation, and migration . It also enhances skin hydration, elasticity, and firmness, reducing the appearance of wrinkles and fine lines . Furthermore, studies show that this compound can be beneficial for some extracellular matrix-expressing cell phenotypes .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it interacts with cells mediated by its specific peptide repeat unit and triple helix structure, regulating their adhesion, proliferation, differentiation, and signal response .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown that collagen-based scaffolds can promote wound healing through long-term effects, as opposed to the short-term effects of a single clinical treatment . Understanding the thermal stability of this compound is also of great significance for practical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, treatment with this compound increased the collagen content and ratio of type I to type III collagen in a dose-dependent manner, suggesting that this compound improved skin laxity by changing skin collagen quantitatively and qualitatively .
Metabolic Pathways
This compound is involved in several metabolic pathways. Proline availability, regulated by collagen biosynthesis/degradation ratio and endogenous synthesis of this amino acid, influences redox balance, DNA biosynthesis, epigenetic modifications, apoptosis, and autophagy .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is synthesized by cells as a pre-procollagen . The signal peptide is cleaved off producing a procollagen molecule. Three identical type III procollagen chains come together at the carboxy-terminal ends, and the structure is stabilized by the formation of disulphide bonds .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It is synthesized by cells as a pre-procollagen . After the signal peptide is cleaved off, a procollagen molecule is produced. This molecule then undergoes further modifications and assembly processes to form the mature this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Collagen peptide III can be synthesized through enzymatic hydrolysis of type III collagen. The process involves breaking down the large collagen molecules into smaller peptides using specific enzymes such as pepsin, trypsin, or collagenase. The reaction conditions typically include maintaining a pH of around 7.5 to 8.5 and a temperature range of 37°C to 50°C .
Industrial Production Methods: In industrial settings, this compound is often produced using recombinant DNA technology. This involves inserting the gene encoding type III collagen into a suitable host organism, such as Escherichia coli or Pichia pastoris, which then expresses the collagen protein. The protein is subsequently purified and hydrolyzed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Collagen peptide III undergoes various chemical reactions, including:
Oxidation: Collagen peptides can be oxidized by reactive oxygen species, leading to the formation of carbonyl groups.
Reduction: Reduction reactions can occur in the presence of reducing agents like dithiothreitol, which can break disulfide bonds within the peptide.
Substitution: Collagen peptides can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by specific enzymes
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents at neutral pH and room temperature.
Reduction: Dithiothreitol or beta-mercaptoethanol at slightly acidic to neutral pH and moderate temperatures.
Substitution: Enzymatic catalysts such as transglutaminase under physiological conditions
Major Products:
Oxidation: Carbonylated peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups
Aplicaciones Científicas De Investigación
Collagen peptide III has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study protein-peptide interactions and enzymatic hydrolysis.
Biology: Investigated for its role in cell signaling, adhesion, and migration.
Medicine: Utilized in wound healing, tissue engineering, and regenerative medicine due to its ability to promote cell proliferation and differentiation.
Industry: Incorporated into cosmetics and nutraceuticals for its skin-enhancing properties .
Comparación Con Compuestos Similares
Collagen Peptide I: Derived from type I collagen, primarily found in skin, tendons, and bones. It is known for its role in maintaining skin elasticity and bone strength.
Collagen Peptide II: Derived from type II collagen, found in cartilage. It is essential for joint health and is often used in supplements for osteoarthritis.
Gelatin: A partially hydrolyzed form of collagen, used in food and pharmaceuticals for its gelling properties
Uniqueness of Collagen Peptide III: this compound is unique due to its specific origin from type III collagen, which is crucial for the structural integrity of hollow organs and blood vessels. Its high bioavailability and ability to promote wound healing and tissue regeneration make it particularly valuable in medical and cosmetic applications .
Propiedades
Número CAS |
1228371-11-6 |
|---|---|
Fórmula molecular |
C24H38N8O9 |
Peso molecular |
582.61 |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimos |
Collagen peptide III |
Origen del producto |
United States |
Q1: What is the significance of increased pro-collagen peptide III expression in the context of cardiac remodeling?
A: Pro-collagen peptide III serves as a biomarker for fibroblast activity, which plays a crucial role in collagen synthesis and deposition [, ]. In the context of cardiac remodeling, studies have shown that reduced Connexin43 (Cx43) expression, a protein responsible for cell-to-cell communication, leads to enhanced fibroblast activity []. This increase in fibroblast activity is reflected in higher pro-collagen peptide III expression and ultimately contributes to excessive collagen deposition (fibrosis) in the heart. This excessive fibrosis disrupts the normal cardiac structure and electrical conduction, leading to an increased risk of arrhythmias [].
Q2: How does reduced Cx43 expression contribute to increased pro-collagen peptide III expression and fibrosis?
A: While the exact mechanisms linking reduced Cx43 expression to increased pro-collagen peptide III expression remain unclear, research suggests that reduced cell-to-cell coupling due to lower Cx43 levels might create a microenvironment that favors fibroblast proliferation and activity []. This could involve altered signaling pathways or changes in the extracellular matrix composition, ultimately promoting collagen synthesis and deposition. Further investigation is needed to elucidate the precise molecular pathways involved in this process.
Q3: Can you explain the role of pro-collagen peptide III as a biomarker in preclinical studies?
A: Pro-collagen peptide III, as a precursor to mature collagen, offers valuable insights into the dynamics of collagen synthesis and deposition. In preclinical studies, particularly those investigating liver fibrosis, measuring serum pro-collagen peptide III levels can indicate the extent of ongoing fibrogenesis []. This allows researchers to assess the effectiveness of antifibrotic therapies by monitoring changes in pro-collagen peptide III levels in response to treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









